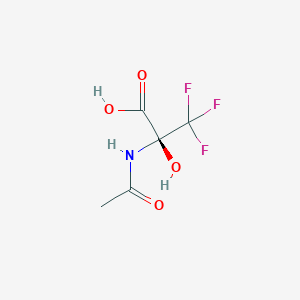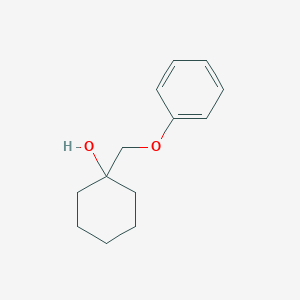
1-(Phenoxymethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenoxymethyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2 It features a cyclohexane ring substituted with a phenoxymethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenoxymethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a base to form the phenoxymethyl derivative, followed by reduction to yield the desired alcohol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced to form cyclohexylmethanol derivatives using hydrogenation or metal hydrides.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate)
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexylmethanol
Substitution: Various substituted phenoxymethylcyclohexanols
Wissenschaftliche Forschungsanwendungen
1-(Phenoxymethyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent or reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Phenoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxymethyl group can interact with hydrophobic regions of proteins or membranes, affecting their activity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Phenoxymethyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the phenoxymethyl group, resulting in different chemical and biological properties.
Phenoxyethanol: Contains a phenoxy group but lacks the cyclohexane ring, leading to different physical and chemical characteristics.
Cyclohexylmethanol: Similar structure but without the phenoxy group, affecting its reactivity and applications.
Uniqueness: The presence of both the phenoxymethyl and hydroxyl groups in this compound imparts unique properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(phenoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 |
InChI-Schlüssel |
AYVUMLDJQJZYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
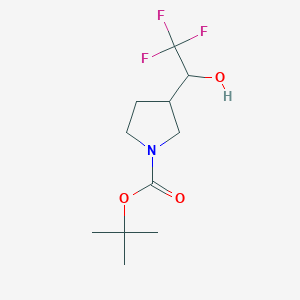
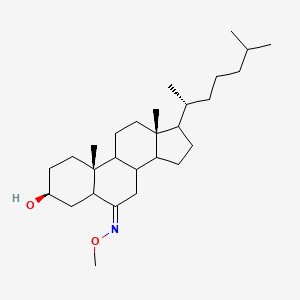
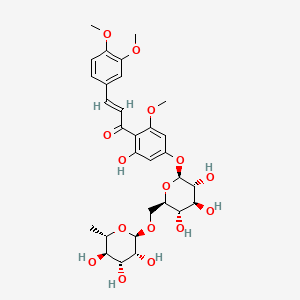
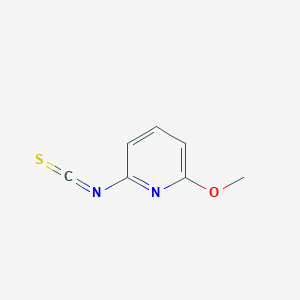
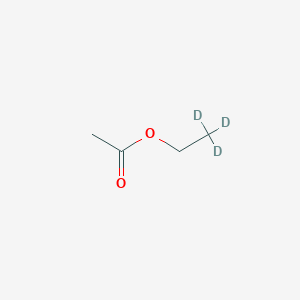
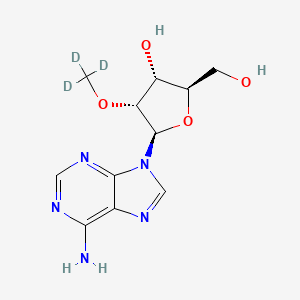
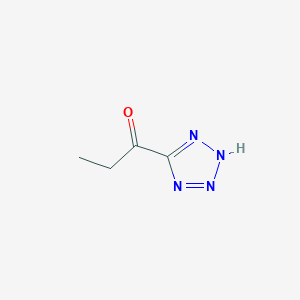
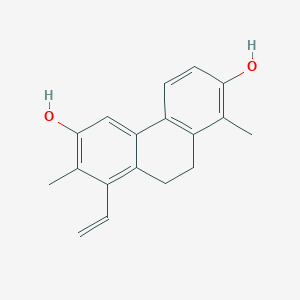
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
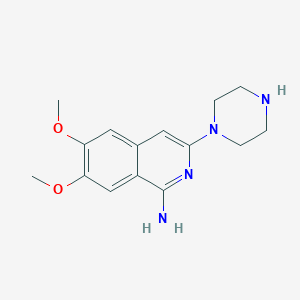
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
